3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid
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Overview
Description
3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a crotonic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid
- 3-(4-Chlorophenyl)acrylic acid
- 4-Chlorocinnamic acid
Uniqueness
3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C10H6ClF3O2 |
---|---|
Molecular Weight |
250.60 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16)/b8-5- |
InChI Key |
JHJWVWGLEWGSKZ-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)O)/C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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